7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one
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Overview
Description
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one is a compound that features a trifluoromethyl group attached to a benzoxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one typically involves the introduction of the trifluoromethyl group into the benzoxazepine ring. One common method involves the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as tetrabutylammonium fluoride (TBAF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the scalability of the process is crucial for industrial applications, and methods such as photoredox catalysis have been explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted benzoxazepines .
Scientific Research Applications
7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: The compound is used in the development of advanced materials with unique properties, such as increased stability and lipophilicity
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated benzoxazepines and related heterocycles. Examples include:
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline
- 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
What sets 7-(Trifluoromethyl)-1,2,3,5-tetrahydro-4,1-benzoxazepin-2-one apart is its specific ring structure and the position of the trifluoromethyl group. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C10H8F3NO2 |
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Molecular Weight |
231.17 g/mol |
IUPAC Name |
7-(trifluoromethyl)-1,5-dihydro-4,1-benzoxazepin-2-one |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-1-2-8-6(3-7)4-16-5-9(15)14-8/h1-3H,4-5H2,(H,14,15) |
InChI Key |
DYDPYROSAJUOED-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(F)(F)F)NC(=O)CO1 |
Origin of Product |
United States |
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